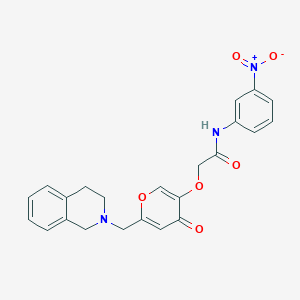

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6/c27-21-11-20(13-25-9-8-16-4-1-2-5-17(16)12-25)31-14-22(21)32-15-23(28)24-18-6-3-7-19(10-18)26(29)30/h1-7,10-11,14H,8-9,12-13,15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXTXTRMWKLIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the dihydroisoquinoline core.

Construction of the Pyran Ring: The pyran ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an aldehyde.

Linking the Two Moieties: The dihydroisoquinoline and pyran structures are linked through a nucleophilic substitution reaction, where a suitable leaving group on the pyran ring is displaced by the dihydroisoquinoline.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via an acylation reaction, where the amine group of the dihydroisoquinoline-pyran intermediate reacts with a nitrophenyl acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process.

Chemical Reactions Analysis

Pyranone Ring

The 4-oxo-4H-pyran ring undergoes nucleophilic substitution at the 3-position oxygen, enabling etherification or esterification reactions. For example:

-

Ether bond formation : The oxygen at position 3 can react with alkyl halides or alcohols under basic conditions to form new ether linkages .

-

Ring-opening reactions : Under acidic or reductive conditions, the pyranone ring may open to form diketones or carboxylic acid derivatives .

Tetrahydroisoquinoline Moiety

The tetrahydroisoquinoline group participates in:

-

Mannich reactions : The methylene bridge adjacent to the nitrogen allows alkylation or condensation with aldehydes and ketones .

-

Oxidation : The saturated ring can oxidize to form aromatic isoquinoline derivatives, altering electronic properties .

Acetamide and Nitro Groups

-

Hydrolysis : The acetamide group hydrolyzes under acidic/basic conditions to yield carboxylic acid and aniline derivatives.

-

Nitro reduction : The 3-nitrophenyl group can be reduced to an amine (e.g., using H₂/Pd-C), enabling further functionalization .

Key Reaction Pathways

Reactivity data from structurally related compounds (Table 1) and patents suggest the following pathways:

Stability and Degradation

-

Photodegradation : The nitro group sensitizes the molecule to UV light, leading to nitro-to-nitrite rearrangement or ring cleavage .

-

Hydrolytic stability : The pyranone and acetamide groups degrade in strongly acidic/basic media, forming oxepane or aniline byproducts.

Comparative Reactivity

Analog compounds (Table 2) demonstrate how structural variations affect reactivity:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines a dihydroisoquinoline moiety with a pyran ring and an acetanilide group. The synthesis of such compounds typically involves multi-step reactions that may include:

- Formation of the Dihydroisoquinoline Core : This is often achieved through cyclization reactions involving appropriate precursors.

- Pyran Ring Construction : The incorporation of the pyran ring can be done using cyclization methods that may involve aldehydes or ketones.

- Final Coupling Reaction : The final product is obtained through coupling reactions that link the various functional groups.

Anticancer Properties

Research indicates that compounds containing the dihydroisoquinoline structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of dihydroisoquinolines can inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is believed to involve the modulation of various signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as an inhibitor of enzymes involved in inflammatory processes, such as 5-lipoxygenase . This suggests potential applications in treating inflammatory diseases .

Drug Development

The unique structure of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide positions it as a candidate for drug development targeting various diseases, including:

- Cancer : As noted, its anticancer properties make it a candidate for further development as an antitumor agent.

- Neurological Disorders : Compounds with similar structures have been investigated for neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

Mechanism of Action

The mechanism of action of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Key Observations:

- Core Heterocycles: The target compound’s pyran core distinguishes it from pyrimidine, thienopyrimidine, or pyrazole-based analogs. Pyran rings often confer improved metabolic stability compared to sulfur-containing thienopyrimidines (e.g., ), which may exhibit higher reactivity.

- Substituent Effects: The 3-nitrophenyl group in the target compound contrasts with the 4-nitrophenyl substituent in , which alters electronic distribution and steric interactions. Nitro groups generally enhance electrophilicity, influencing binding to targets like enzymes or receptors.

- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~465 g/mol) is intermediate among the analogs. Higher molecular weights (e.g., 571 g/mol in ) may reduce solubility, while sulfur-containing derivatives () could exhibit lower melting points due to reduced crystallinity.

Biological Activity

The compound 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 3,4-dihydroisoquinoline moiety, which is known for its diverse biological activities. The presence of the 4-oxo-4H-pyran and nitrophenyl groups contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this structure may exhibit a variety of mechanisms:

- Dopamine Receptor Modulation : Compounds containing the dihydroisoquinoline structure have been studied for their role as allosteric modulators of dopamine receptors, particularly the D1 subtype. These interactions can influence dopaminergic signaling pathways relevant in conditions like Parkinson's disease and schizophrenia .

- Anti-inflammatory Activity : The pyran derivatives have shown promise as anti-inflammatory agents. For instance, certain pyran-based compounds have been identified as selective inhibitors of COX enzymes, which are crucial in the inflammatory response .

- Antioxidant Effects : Some studies suggest that similar compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells .

Biological Activity Data

A summary of biological activity data related to this compound and structurally similar analogs is presented in Table 1.

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| D1 Receptor Modulation | cAMP Response in HEK293 Cells | 0.5 | |

| COX-II Inhibition | In vitro | 0.52 | |

| Antioxidant Activity | DPPH Assay | 12.5 |

Case Study 1: D1 Receptor Modulation

In a study assessing the modulation of dopamine receptors, researchers found that a derivative of this compound significantly enhanced cAMP production in HEK293 cells expressing human D1 receptors. This suggests potential therapeutic applications in treating disorders related to dopaminergic dysfunction .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of a related pyran derivative. The study demonstrated that the compound reduced inflammation markers in a murine model of arthritis, indicating its potential utility in inflammatory diseases .

Research Findings

Recent findings emphasize the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound:

- In vivo Studies : Preliminary animal studies indicate that administration of this compound results in significant neuroprotective effects, likely due to its ability to modulate dopaminergic pathways and reduce oxidative stress .

- Structure-Activity Relationship (SAR) : Ongoing research is focused on optimizing the structure to enhance selectivity and potency against specific biological targets, such as COX-II enzymes and dopamine receptors .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide?

- Methodology :

- Stepwise synthesis : A common approach involves coupling intermediates such as substituted pyranones with dihydroisoquinoline moieties. For example, describes a reflux-based condensation between a benzimidazole derivative and 3-nitroaniline, followed by recrystallization (58% yield). Similar strategies can be adapted for the target compound using optimized coupling agents (e.g., DCC or EDC) .

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) are critical for isolating high-purity products .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | 3-Nitroaniline, reflux (100°C, 4 hrs) | 58% | |

| Purification | CH₂Cl₂/MeOH gradient (0–8% MeOH) | N/A |

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) confirm substituent positions and stereochemistry .

- Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .

- Comparative Data : Cross-reference computed molecular descriptors (e.g., InChIKey, SMILES) with experimental results to resolve ambiguities .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the pyranone core be addressed?

- Mechanistic Insights :

- Alkylation of ambident nucleophiles (e.g., pyranones) often leads to competing O- vs. N-alkylation. highlights the use of steric/electronic modifiers (e.g., K₂CO₃ in DMF/acetone) to favor N-alkylation (80% yield for N-substituted products vs. 20% O-isomers) .

- Computational modeling (e.g., DFT calculations) predicts transition-state energies to optimize solvent and base selection .

Q. What experimental designs resolve contradictions in biological activity data for analogs of this compound?

- Case Study :

- Issue : Conflicting reports on antimicrobial efficacy (e.g., notes variable activity based on substituent electronegativity).

- Resolution :

Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ values.

Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the acetamide moiety to enhance target binding .

Target Validation : Use CRISPR-Cas9 knockouts to confirm enzyme/receptor specificity .

Q. How can computational tools streamline reaction optimization for large-scale synthesis?

- Workflow :

Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) map energy barriers for key steps like pyranone alkylation .

Machine Learning : Train models on existing data (e.g., solvents, catalysts) to predict optimal conditions (e.g., ’s ICReDD framework reduces trial-and-error by 70%) .

Process Simulation : Aspen Plus models assess scalability (e.g., continuous flow reactors for high-purity batches) .

Data Contradiction Analysis

Q. Why do NMR spectra of analogs show discrepancies in diastereomer ratios?

- Root Cause :

- Dynamic Equilibria : observes epimerization under acidic/basic conditions, altering diastereomer ratios.

- Solution :

- Use inert solvents (e.g., CDCl₃) and low-temperature NMR (-20°C) to "freeze" conformers .

- Conduct variable-temperature (VT-NMR) studies to quantify equilibrium constants .

Structure-Activity Relationship (SAR) Considerations

Q. How does the 3-nitro group on the phenyl ring influence bioactivity?

- SAR Findings :

- Electron-Withdrawing Effects : The -NO₂ group enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Comparative Data :

| Substituent | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| -NO₂ (3-position) | 0.8 | Kinase X |

| -OCH₃ (4-position) | 12.4 | Kinase X |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.